N-Benzyl (-)-Normacromerine
CAS No.: 1329792-70-2
Cat. No.: VC0140803
Molecular Formula: C18H23NO3
Molecular Weight: 301.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329792-70-2 |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.386 |
| IUPAC Name | (1R)-2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1 |
| Standard InChI Key | YPZJYLXZURECSA-INIZCTEOSA-N |
| SMILES | CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzyl (-)-Normacromerine has the molecular formula C₁₈H₂₃NO₃ with a molecular weight of 301.386 g/mol. Its structure includes a phenethylamine core substituted with a benzyl group at the nitrogen atom and additional functional groups that contribute to its pharmacological profile. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₃ | |
| Molecular Weight | 301.386 g/mol | |
| CAS Number | 1329792-70-2 | |
| Deuterated Analog | CAS 1329840-63-2 (d3) | |
| Solubility | Acceptable in organic solvents |
The deuterated variant (N-Benzyl (-)-Normacromerine-d3) is used in metabolic tracing studies due to its isotopic stability, which facilitates precise tracking of compound distribution in biological systems.
Synthesis and Chemical Reactivity
The synthesis of N-Benzyl (-)-Normacromerine typically involves indirect reductive amination or nucleophilic substitution reactions. A common protocol includes:
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Condensation: Reaction of benzaldehyde with a primary amine precursor under reflux conditions.
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Reduction: Sodium borohydride (NaBH₄) is used to reduce the imine intermediate to the amine .
For example, in the synthesis of related N-benzylamines, benzyl bromide is employed in alkylation reactions with amines under anhydrous conditions (e.g., acetonitrile at 70°C) . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming product identity .
Key Reaction Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Benzaldehyde, MeOH, reflux | Imine intermediate formation |
| Reduction | NaBH₄, room temperature | Primary amine formation |
| Alkylation (if needed) | Benzyl bromide, Et₃N, 70°C | N-Benzyl group attachment |
The synthesis of deuterated analogs involves replacing hydrogen with deuterium in key positions, often through isotopic exchange or use of deuterated starting materials.
Biological Activity and Pharmacological Profile
N-Benzyl (-)-Normacromerine exhibits serotonergic activity, primarily acting as a 5-HT₂ receptor agonist. This mechanism is consistent with other NBOMe compounds, such as 25I-NBOMe, which show subnanomolar affinity for 5-HT₂A receptors . The N-benzyl group enhances receptor affinity by increasing lipophilicity and facilitating membrane penetration .
Receptor Interactions
While direct data on N-Benzyl (-)-Normacromerine’s receptor binding is limited, structural analogs provide insights:
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5-HT₂A Receptor Affinity: NBOMes typically exhibit Ki values < 1 nM, making them among the most potent serotonergic hallucinogens .
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Selectivity: Modifications in the benzyl group (e.g., methoxy or halogen substituents) can modulate receptor subtype selectivity .
Metabolic Pathways
Benzylamines are metabolized via monoamine oxidase (MAO) enzymes, producing metabolites that may contribute to pharmacological or toxicological effects. Deuterated variants (e.g., N-Benzyl (-)-Normacromerine-d3) are used to study metabolic pathways in vivo due to their resistance to isotopic exchange.
| Effect | Mechanism | Severity |
|---|---|---|
| Hyperthermia | 5-HT₂ receptor-induced vasoconstriction | Severe |
| Seizures | Central nervous system excitation | Life-threatening |
| Rhabdomyolysis | Prolonged muscle hyperactivity | Severe |
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Feature | Receptor Affinity (5-HT₂A) |
|---|---|---|
| 25I-NBOMe | 4-Iodo substituent | Ki < 0.1 nM |
| N-Benzyl (-)-Normacromerine | N-Benzyl group, normacromerine backbone | Not reported |
| N-Benzyl 3,5-Dinitrobenzamide | Anti-TB activity | Not applicable |
Functional Analogues
N-Benzyl piperidine derivatives (e.g., d5, d10) exhibit multitarget inhibition (HDAC/AChE), highlighting the versatility of N-benzyl modifications in drug design .
Future Directions and Challenges
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Clinical Trials: Assessing therapeutic potential for mental health disorders requires rigorous safety and efficacy studies.
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Isotopic Tracing: Deuterated variants could elucidate metabolic pathways and optimize dosing regimens.
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Receptor Selectivity: Structural modifications to reduce hallucinogenic effects while preserving therapeutic activity.
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